molecular formula C5H8ClFO2S B14033924 cis-2-Fluorocyclopentane-1-sulfonyl chloride

cis-2-Fluorocyclopentane-1-sulfonyl chloride

Cat. No.: B14033924
M. Wt: 186.63 g/mol
InChI Key: XKSZTDRWWIVGEF-CRCLSJGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Fluorocyclopentane-1-sulfonyl chloride typically involves the fluorination of cyclopentane derivatives followed by sulfonylation.

Industrial Production Methods: : Industrial production methods for this compound often involve scalable processes that ensure high purity and yield. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: : cis-2-Fluorocyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of cis-2-Fluorocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-2-Fluorocyclopentane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart distinct reactivity and selectivity. This makes it a valuable compound in various chemical transformations and applications .

Properties

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.63 g/mol

IUPAC Name

(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2/t4-,5+/m0/s1

InChI Key

XKSZTDRWWIVGEF-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)S(=O)(=O)Cl)F

Canonical SMILES

C1CC(C(C1)S(=O)(=O)Cl)F

Origin of Product

United States

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